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molecular formula C7H7BrClN B8748205 3-(Bromomethyl)-6-chloro-2-methylpyridine CAS No. 1093879-96-9

3-(Bromomethyl)-6-chloro-2-methylpyridine

Cat. No. B8748205
M. Wt: 220.49 g/mol
InChI Key: QEQVHHFNDDVSRQ-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

3-(Bromomethyl)-6-chloro-2-methylpyridine (500 mg, 2.27 mmol) was taken up in CH2Cl2 (5.0 mL) and morpholine (257 μL, 2.95 mmol) and DIEA (594 μL, 3.40 mmol) were added. After stirring at room temperature overnight, the reaction was diluted with water and extracted with CH2Cl2 (2×). The combined organic layers were dried over MgSO4, filtered, and evaporated. Flash chromatography (0-10% MeOH (w/2 M NH3)/CH2Cl2) provided the title compound as a colorless oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
257 μL
Type
reactant
Reaction Step Two
Name
Quantity
594 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:4]([CH3:10])=[N:5][C:6]([Cl:9])=[CH:7][CH:8]=1.[NH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1.CCN(C(C)C)C(C)C>C(Cl)Cl.O>[NH3:5].[Cl:9][C:6]1[N:5]=[C:4]([CH3:10])[C:3]([CH2:2][N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrCC=1C(=NC(=CC1)Cl)C
Step Two
Name
Quantity
257 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
594 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C)CN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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